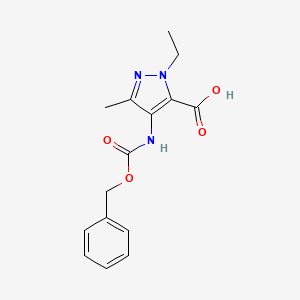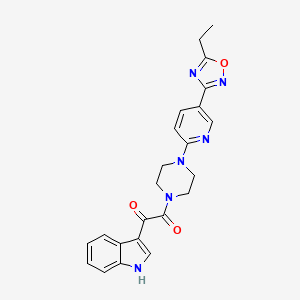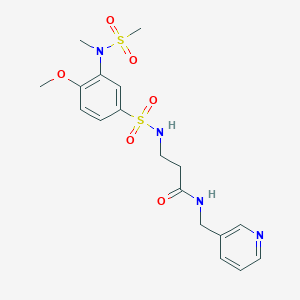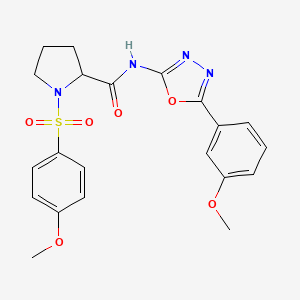![molecular formula C10H12FNO B2851527 [3-(2-Fluorophenyl)oxetan-3-yl]methanamine CAS No. 1507868-26-9](/img/structure/B2851527.png)
[3-(2-Fluorophenyl)oxetan-3-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[3-(2-Fluorophenyl)oxetan-3-yl]methanamine” is a chemical compound with the CAS Number: 1507868-26-9 . It has a molecular weight of 181.21 . The IUPAC name for this compound is (3-(2-fluorophenyl)oxetan-3-yl)methanamine . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12FNO/c11-9-4-2-1-3-8(9)10(5-12)6-13-7-10/h1-4H,5-7,12H2 . This code provides a specific textual representation of the molecular structure.Aplicaciones Científicas De Investigación
Neurochemical Effects and Potential Applications
Research has extensively documented the neurochemical effects of amphetamine derivatives, including methamphetamine, which has similarities in structure and potential action to "[3-(2-Fluorophenyl)oxetan-3-yl]methanamine." Methamphetamine and similar compounds act on the central nervous system and affect dopamine, serotonin, and norepinephrine levels, leading to their potent stimulant and psychoactive effects. Such research is crucial for understanding the potential applications of these compounds in neurological and psychiatric disorders, including their use in exploring neural pathways, studying neurotoxicity, and potentially developing therapeutic agents for specific conditions (Krasnova & Cadet, 2009; Logan, 2002).
Exploring Neurotoxicity
Amphetamine derivatives' neurotoxic effects on the brain, particularly in dopamine and serotonin systems, are significant for understanding their impact and potential risks. Studies on methamphetamine have shown it causes long-term changes in the brain, including neurodegeneration and alterations in brain structure and function. This research is vital for assessing the safety profile of related compounds and considering their implications for long-term brain health (Cadet & Krasnova, 2007; McKenna & Peroutka, 1990).
Potential for Therapeutic Use
Despite the risks associated with neurotoxicity, research into the therapeutic potential of MDMA (a related compound) for treating post-traumatic stress disorder (PTSD) and other conditions highlights the possibility of using amphetamine derivatives in a controlled manner to benefit mental health. This area of research opens up potential applications for compounds like "this compound" in psychotherapy and the treatment of psychiatric disorders, provided their safety and efficacy can be thoroughly evaluated (Sessa, Higbed, & Nutt, 2019).
Safety and Hazards
Propiedades
IUPAC Name |
[3-(2-fluorophenyl)oxetan-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-9-4-2-1-3-8(9)10(5-12)6-13-7-10/h1-4H,5-7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCONSAITBCSAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CN)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(carbamoylmethyl)(propan-2-yl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2851448.png)
![5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2851450.png)


![N-[2-(2-fluorophenoxy)ethyl]acetamide](/img/structure/B2851453.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(4-chlorophenylsulfonamido)benzamide](/img/structure/B2851454.png)




![Pentyl 2-methyl-5-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B2851465.png)
![8-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2851467.png)
